5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid
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Overview
Description
5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene and 3-methyl-5-oxovaleric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The 3,4-difluorobenzene is first halogenated to introduce the fluorine atoms. This is followed by a coupling reaction with 3-methyl-5-oxovaleric acid under the influence of the catalyst and base, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the conversion of ketones to alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) introduce nitro or sulfonic groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, sulfonic acids
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the valeric acid moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenylacetonitrile
Comparison:
- Structural Differences: While these compounds share the difluorophenyl group, they differ in the nature of the functional groups attached to the phenyl ring. For example, 3,4-difluorophenylacetic acid has a carboxylic acid group, whereas 3,4-difluorophenylboronic acid contains a boronic acid group.
- Reactivity: The presence of different functional groups influences the reactivity and chemical behavior of these compounds. For instance, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, while acetic acids are more prone to oxidation and reduction reactions.
- Applications: The unique combination of the difluorophenyl group with the valeric acid backbone in 5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid imparts distinct properties that can be exploited in specific applications, such as drug development and materials science.
Properties
Molecular Formula |
C12H12F2O3 |
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Molecular Weight |
242.22 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H12F2O3/c1-7(5-12(16)17)4-11(15)8-2-3-9(13)10(14)6-8/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
InChI Key |
LHFALPXBGLCWGZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC(=C(C=C1)F)F)CC(=O)O |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)F)F)CC(=O)O |
Origin of Product |
United States |
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